9H-Imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepin-9-one, 11,12,13,13a-tetrahydro-8-bromo-1-(3-chlorophenyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9H-Imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepin-9-one, 11,12,13,13a-tetrahydro-8-bromo-1-(3-chlorophenyl)-, (S)- is a complex organic molecule that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo-pyrrolo-benzodiazepine core with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazo-Pyrrolo Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo-pyrrolo core.
Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a series of condensation reactions.
Bromination and Chlorination: The bromine and chlorine substituents are introduced using brominating and chlorinating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bretazenil: Another benzodiazepine derivative with similar structural features.
Ethyl Acetoacetate: Although not structurally similar, it shares some chemical reactivity characteristics.
Uniqueness
This compound is unique due to its specific combination of an imidazo-pyrrolo core with a benzodiazepine ring and halogen substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106106-72-3 |
---|---|
Molecular Formula |
C20H15BrClN3O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(7S)-14-bromo-5-(3-chlorophenyl)-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaen-12-one |
InChI |
InChI=1S/C20H15BrClN3O/c21-14-6-2-7-15-17(14)20(26)24-9-3-8-16(24)19-18(23-11-25(15)19)12-4-1-5-13(22)10-12/h1-2,4-7,10-11,16H,3,8-9H2/t16-/m0/s1 |
InChI Key |
BXCRLKVCRQTZHR-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H]2C3=C(N=CN3C4=C(C(=CC=C4)Br)C(=O)N2C1)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CC2C3=C(N=CN3C4=C(C(=CC=C4)Br)C(=O)N2C1)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.